![molecular formula C23H23FN4O4 B2573337 Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1251556-75-8](/img/structure/B2573337.png)
Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a halogenation reaction, the oxadiazole ring could be formed via a cyclization reaction, and the piperidine ring could be formed via a ring-closing reaction. The benzoate ester could be the last group to be introduced, possibly via an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The fluorophenyl group, oxadiazole ring, and piperidine ring would all contribute to the three-dimensionality of the molecule, and the benzoate ester would likely add further complexity.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzoate ester could be hydrolyzed to yield a carboxylic acid and an alcohol. The oxadiazole ring could potentially undergo reactions at the nitrogen atoms, and the piperidine ring could undergo reactions at the nitrogen or the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, while the presence of the oxadiazole and piperidine rings could affect its shape and size.Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
Suzuki–Miyaura coupling: is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound could potentially be used as a boron reagent in this process due to its structural similarity to other organoboron compounds. This application is significant for synthesizing various organic molecules, particularly in pharmaceuticals and agrochemicals .
Antiviral Activity
Indole derivatives, which share a similar structural motif with the compound, have been reported to exhibit antiviral properties. Specifically, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. This suggests that “Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate” could be explored for its potential antiviral applications .
Anticancer Activity
The indole scaffold is also present in compounds that have demonstrated anticancer activity. Given the structural similarities, the compound could be investigated for its efficacy in cancer treatment, potentially targeting specific pathways or receptors involved in tumor growth and proliferation .
Biological Potential in Pharmacology
Indole derivatives are known for their broad-spectrum biological activities, including anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound could be synthesized into various scaffolds to screen for these pharmacological activities .
Future Directions
properties
IUPAC Name |
methyl 2-[[2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-31-23(30)18-7-2-3-8-19(18)25-20(29)14-28-11-9-15(10-12-28)22-26-21(27-32-22)16-5-4-6-17(24)13-16/h2-8,13,15H,9-12,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEIPSRAXKKKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate |
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